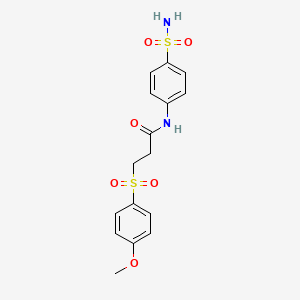
3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide
説明
3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the compaction of chromatin and the suppression of transcription. Inhibition of HDACs can lead to the re-expression of silenced genes, making HDAC inhibitors a promising class of drugs for the treatment of cancer and other diseases.
作用機序
3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide inhibits HDACs by binding to the active site of the enzyme and preventing it from removing acetyl groups from histones. This results in the accumulation of acetylated histones, which leads to the relaxation of chromatin and the activation of transcription. 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide has been shown to selectively inhibit class I HDACs, which are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide has been shown to induce changes in gene expression that are associated with cell cycle arrest, apoptosis, and differentiation. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide has been shown to have low toxicity and good pharmacokinetics in preclinical studies.
実験室実験の利点と制限
3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of HDACs, making it a useful tool for studying the role of HDACs in gene regulation and disease. 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide has also been shown to have low toxicity and good pharmacokinetics in preclinical studies, which makes it suitable for in vivo studies. However, 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide. One area of interest is the development of combination therapies that use 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide in conjunction with other anticancer agents. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide treatment. Finally, there is interest in developing more potent and selective HDAC inhibitors that can be used in the treatment of cancer and other diseases.
科学的研究の応用
3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer. 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide has also been shown to sensitize cancer cells to other anticancer agents, such as radiation and chemotherapy.
特性
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S2/c1-24-13-4-8-14(9-5-13)25(20,21)11-10-16(19)18-12-2-6-15(7-3-12)26(17,22)23/h2-9H,10-11H2,1H3,(H,18,19)(H2,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZPMXGNDGVPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-methoxyphenyl)sulfonyl)-N-(4-sulfamoylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



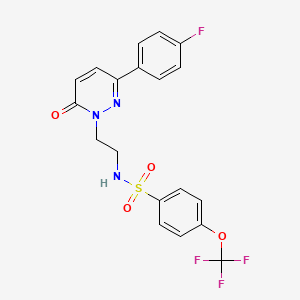
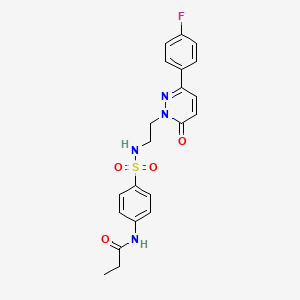
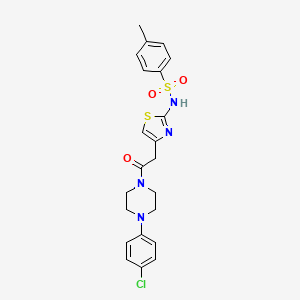
![2-(2,4-dichlorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B3411993.png)
![4-fluoro-2-methyl-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}benzene-1-sulfonamide](/img/structure/B3411996.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B3412002.png)
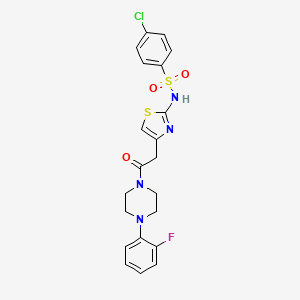
![1-(2-chlorophenyl)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}methanesulfonamide](/img/structure/B3412009.png)
![4-fluoro-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}benzene-1-sulfonamide](/img/structure/B3412012.png)
![2,4-difluoro-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}benzene-1-sulfonamide](/img/structure/B3412019.png)
![N-{6-chloro-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B3412021.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B3412024.png)
![2-(4-Chlorophenoxy)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3412032.png)
